molecular formula C18H16FNO3S B2928530 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide CAS No. 2097921-01-0

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide

Cat. No. B2928530
CAS RN: 2097921-01-0
M. Wt: 345.39
InChI Key: IJGHAPKDBDRGJF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups, including a furan ring, a thiophene ring, an amide group, a methoxy group, and a fluorine atom . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, substituted furans can be synthesized through the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Similarly, substituted thiophenes can be synthesized through intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocyclic compounds, with oxygen and sulfur atoms respectively. The amide group (-CONH2) is a common functional group in organic chemistry, often found in proteins and other bioactive molecules .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan and thiophene rings, for example, are aromatic and can participate in electrophilic aromatic substitution reactions . The amide group could undergo hydrolysis, amidation, or other reactions common to carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amide group could influence its solubility in polar solvents . The aromatic rings could contribute to its stability and possibly its color .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

The research on compounds related to 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide primarily focuses on their synthesis, structural characteristics, and potential applications in various fields, such as materials science, pharmaceuticals, and organic electronics. These compounds exhibit a wide range of biological activities and are pivotal in the synthesis of novel organic materials.

  • Synthesis Techniques

    Advanced synthetic techniques, including microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions, have been developed for the efficient synthesis of fluoro-substituted benzofurans and thiophenes. These methods offer exclusive formation of target compounds, highlighting the importance of fluoro groups in chemical synthesis (Rao et al., 2005) (Ramarao et al., 2004).

  • Photorearrangements and Novel Synthesis Routes

    Research into base-induced photorearrangements from 3-styrylfurans to 2-methylnaphthalenes, including fluoro, methoxy, and other substituents, has uncovered novel methods for synthesizing unsymmetrical naphthalenes, demonstrating the versatility of fluoro-containing compounds in organic synthesis (Ho et al., 2011).

  • Anticancer and Antiangiogenic Activities

    A study on 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin revealed significant anticancer and antiangiogenic activities. These compounds, characterized by specific substituents such as methoxy groups, have shown potent inhibitory effects on cancer cell growth, tubulin polymerization, and vascular disrupting properties, both in vitro and in vivo (Romagnoli et al., 2015).

  • Molecular Electronics and Photovoltaic Applications

    The synthesis and properties of fluorinated acceptor-based systems with donor-acceptor-donor arrays indicate the impact of fluorination on electrochemical and optical properties. These compounds, featuring fluoro, furan, and thiophene moieties, exhibit low bandgap values and electrochromic properties, suggesting their potential in organic electronics and solar cells (Çakal et al., 2021).

  • Biological Activities and Metal Complexes

    The synthesis of Schiff-base ligands derived from 3-hydroxy-4-methoxybenzaldehyde and their cobalt and cadmium complexes have demonstrated significant antimicrobial activities. This research underscores the potential of fluoro-containing compounds in developing new antimicrobial agents (Ahmed et al., 2013).

properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-22-16-7-6-12(10-14(16)19)18(21)20-11-13(15-4-2-8-23-15)17-5-3-9-24-17/h2-10,13H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGHAPKDBDRGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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